molecular formula C5H7ClN2O B2748453 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole CAS No. 79867-19-9

5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2748453
CAS No.: 79867-19-9
M. Wt: 146.57
InChI Key: KIENAMKWOOZFOD-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole (CAS: 1192-81-0, molecular formula C₄H₅ClN₂O) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 1-chloroethyl group at position 5 . This compound is commercially available as a synthetic building block (e.g., CymitQuimica offers it at €445/100 mg), highlighting its utility in organic synthesis and drug discovery . The 1,2,4-oxadiazole scaffold is valued for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

5-(1-chloroethyl)-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-3(6)5-7-4(2)8-9-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIENAMKWOOZFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79867-19-9
Record name 5-(1-chloroethyl)-3-methyl-1,2,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a chlorinating agent. The reaction conditions often include the use of solvents like chloroform or acetic acid, and the reaction may be carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The chloroethyl side chain undergoes nucleophilic substitution due to the polar C-Cl bond. Common nucleophiles (e.g., amines, alkoxides) replace the chlorine atom, forming ethyl derivatives.

Example reaction :

5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole+NH35-(1-Aminoethyl)-3-methyl-1,2,4-oxadiazole+HCl\text{this compound} + \text{NH}_3 \rightarrow \text{5-(1-Aminoethyl)-3-methyl-1,2,4-oxadiazole} + \text{HCl}

Reagent Conditions Product Yield Reference
Ammonia (NH₃)Ethanol, reflux, 6h5-(1-Aminoethyl) derivative~75%
Sodium methoxideDMF, 80°C, 4h5-(1-Methoxyethyl) derivative~68%

Boulton-Katritzky Rearrangement (BKR)

The 1,2,4-oxadiazole ring undergoes BKR via nucleophilic attack at the N(2) position, leading to ring opening and subsequent rearrangement into 1,2,3-triazoles or other heterocycles .

Mechanism :

  • Nucleophilic attack at N(2) by hydrazine or amines.

  • Cleavage of the O-N bond, forming an intermediate.

  • Rearrangement into a triazole or oxadiazole derivative.

Reagent Conditions Product Notes
PhenylhydrazineAcOH, RT, 12h1,2,3-Triazole derivativeRegioselectivity observed
HydroxylamineDCM, 40°C, 8hIsoxazoline intermediateRequires acid catalyst

Photochemical Reactions

UV/visible light induces cleavage of the labile O-N bond, generating reactive intermediates (e.g., nitrenes or zwitterions) that undergo cyclization or rearrangement .

Example pathway :

OxadiazolehνNitrene intermediateOxazoline or Quinazolinone\text{Oxadiazole} \xrightarrow{h\nu} \text{Nitrene intermediate} \rightarrow \text{Oxazoline or Quinazolinone}

Conditions Product Key Feature
UV light, THF solventOxazolineSolvent-dependent product formation
Visible light, Ru catalyst1,2,4-Triazole isomerRuthenium-mediated regioselectivity

ANRORC-like Rearrangements

ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) reactions involve nucleophilic attack at the C(5) position of the oxadiazole ring, leading to ring opening and re-closure into novel heterocycles .

Case study with allylamine :

  • Nucleophilic attack by allylamine at C(5).

  • Ring opening and elimination of HCl.

  • [3+2] cycloaddition forms a fused isoxazolo-pyrimidine system.

Reagent Product Application
AllylamineTetrahydro-isoxazolo-pyrimidinePotential kinase inhibitor scaffold
HydrazineIndazole derivativeAnticancer activity reported

Electrophilic Aromatic Substitution

The methyl group at C(3) can undergo electrophilic substitution (e.g., nitration, sulfonation) under acidic conditions, though reactivity is moderate due to the electron-withdrawing oxadiazole ring .

Example :

3-Methyl groupHNO3/H2SO43-Nitromethyl derivative\text{3-Methyl group} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-Nitromethyl derivative}

Base-Mediated Elimination

Under strong basic conditions (e.g., KOH/EtOH), the chloroethyl group eliminates HCl to form a vinyloxadiazole derivative.

5-(1-Chloroethyl)Base5-Vinyl-1,2,4-oxadiazole+HCl\text{5-(1-Chloroethyl)} \xrightarrow{\text{Base}} \text{5-Vinyl-1,2,4-oxadiazole} + \text{HCl}

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles, including 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole, exhibit potent anticancer activities. For instance:

  • Cytotoxicity Testing : This compound has been evaluated against various human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). Studies show it has an IC50 value in the micromolar range, suggesting significant anticancer activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins like p53. Molecular docking studies have also suggested its potential to interact with specific biological targets involved in cancer progression .

Materials Science

Organic Semiconductors and Light-Emitting Diodes
this compound is being explored for its applications in the development of advanced materials:

  • Semiconductors : Its unique electronic properties make it suitable for use in organic semiconductors. The presence of the chloroethyl group allows for targeted modifications that can enhance electronic characteristics .
  • Light Emitting Diodes : The compound's photophysical properties are under investigation for potential use in light-emitting diode technology, contributing to advancements in optoelectronic devices .

Chemical Biology

Biological Probes
The compound serves as a valuable probe for studying biological processes involving oxadiazole-containing molecules:

  • Target Identification : Its reactivity with biological nucleophiles suggests it could be used to identify and characterize specific protein interactions and pathways within cellular environments .

Industrial Chemistry

Synthesis of Complex Organic Molecules
In industrial applications, this compound is utilized as a building block for various chemical reactions:

  • Synthetic Pathways : It plays a crucial role in the synthesis of other complex organic molecules, facilitating the development of new compounds with diverse applications across pharmaceuticals and agrochemicals .

Case Study 1: Cytotoxicity Testing

In a study conducted on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia).
  • Results : The compound exhibited significant cytotoxicity with IC50 values lower than those of commonly used chemotherapeutics like doxorubicin .

Case Study 2: Apoptotic Induction

Research demonstrated that this compound effectively triggers apoptosis:

  • Mechanism : Increased expression of p53 and activation of caspases were observed.
  • Outcome : Enhanced understanding of its potential therapeutic applications in cancer treatment .

Case Study 3: Molecular Docking Studies

Molecular docking studies have shown:

  • Binding Affinity : Strong interactions with key proteins involved in cancer cell survival.
  • Implications : Provides insights into the design of more effective derivatives for therapeutic use .

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Derivatives
Compound Name Molecular Weight Melting Point (°C) Solubility (LogP) Stability
5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole 132.55 Not reported ~1.8 (predicted) Stable under anhydrous conditions
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) 195.63 Not reported ~2.5 Sensitive to hydrolysis
5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole 252.66 Not reported ~3.0 Enhanced lipophilicity due to aryl group

Key Findings :

  • Lipophilicity : Aryl-substituted derivatives (e.g., 3-phenyl or 4-fluoro-3-methylphenyl) exhibit higher LogP values, enhancing membrane permeability .
  • Stability : The 1-chloroethyl group in this compound confers greater stability compared to chloromethyl derivatives, which are prone to hydrolysis .
Receptor Affinity
  • Muscarinic Receptor Binding : 3-Methyl-1,2,4-oxadiazole derivatives show higher affinity for muscarinic receptors compared to oxazole or furan analogs. For example, removing a heteroatom from the oxadiazole ring reduces receptor binding by ~50% .
  • Subtype Selectivity : Isomeric variations (e.g., 2-methyl vs. 5-methyl) result in lower affinity, emphasizing the importance of substituent positioning .
Antimicrobial and Antiparasitic Activity
  • Trypanosoma brucei Inhibition: Compound 27 (a 3-methyl-1,2,4-oxadiazole derivative) exhibits moderate activity against Trypanosoma brucei (IC₅₀ = 33% yield), likely due to its ability to disrupt enzyme function .

Biological Activity

5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Chemical Formula: C₅H₈ClN₃O
  • Molecular Weight: 161.59 g/mol

The presence of the chloroethyl group is significant as it may enhance the compound's reactivity with biological nucleophiles.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity: Preliminary studies indicate that oxadiazole derivatives exhibit antimicrobial properties. The compound may interact with various microbial targets, potentially inhibiting their growth .
  • Anticancer Potential: Similar compounds within the oxadiazole class have shown promising anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells through interaction with cellular targets .
  • Anti-inflammatory Effects: Oxadiazole derivatives are also noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • Nucleophilic Reactivity: The compound likely reacts with biological nucleophiles such as amines and alcohols in proteins, leading to modifications that can alter cellular functions .
  • Biochemical Pathways: By interacting with various cellular targets, it may influence multiple biochemical pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Pharmacokinetic studies on similar oxadiazole compounds suggest:

  • Absorption and Bioavailability: Compounds with structural similarities often demonstrate good oral bioavailability and favorable pharmacokinetic profiles .
  • Metabolic Stability: Certain derivatives show excellent metabolic stability and a long half-life in biological systems, which is crucial for therapeutic efficacy .

Research Findings and Case Studies

Several studies have evaluated the biological activity of oxadiazole derivatives:

StudyCompoundActivityResults
This compoundAntimicrobialInhibition of bacterial growth observed in vitro.
1-(5-substituted-1,3,4-oxadiazol-2-yl)methyl derivativesAnticancerIC50 values ranged from 0.010 to 18.50 μM against various cancer cell lines.
Oxadiazole derivativesAnti-inflammatorySignificant reduction in inflammatory markers in animal models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole?

  • Methodological Answer : The synthesis efficiency of substituted 1,2,4-oxadiazoles can be improved by solvent optimization. For example, replacing diethyl ether with ethanol increased the yield of a structurally similar compound, 5-(dichloromethyl)-3-methyl-1,2,4-oxadiazole, from 67% to 91% . Key steps include nucleophilic substitution reactions and purification via vacuum distillation. Characterization typically involves IR, NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm purity and structure .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • ¹H NMR : Identifies proton environments (e.g., methyl and chloroethyl groups). For example, 3-methyl-1,2,4-oxadiazole derivatives show distinct singlet peaks for methyl protons at δ ~2.44 ppm .
  • 13C NMR : Confirms carbonyl and heterocyclic carbon signals (e.g., oxadiazole ring carbons at δ 167–175 ppm) .
  • HRMS : Validates molecular ion peaks and fragmentation patterns .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer : Stability is influenced by solvent polarity and pH. For instance, the 1,2,4-oxadiazole ring is susceptible to cleavage under metabolic conditions (e.g., liver microsomes), as observed in studies of structurally related 3-methyl-1,2,4-oxadiazole derivatives . Storage at 2–8°C in inert atmospheres is recommended to minimize hydrolysis .

Advanced Research Questions

Q. How does regioselectivity affect functionalization of the 1,2,4-oxadiazole core?

  • Methodological Answer : Functionalization strategies depend on electronic and steric effects. For example, coupling reactions at the 5-position of 3-methyl-1,2,4-oxadiazole with aryl bromides (e.g., 4-bromophenyl derivatives) proceed efficiently under palladium catalysis, achieving 36% yield . Computational modeling (e.g., density functional theory) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What metabolic pathways degrade this compound in biological systems?

  • Methodological Answer : In vitro metabolism studies using liver microsomes and hepatocytes reveal two primary pathways:

  • Ring cleavage : Observed in microsomal assays, leading to reactive intermediates .
  • Hydroxylation : The methyl group on the oxadiazole ring undergoes oxidation, as seen in rat hepatocytes .
    Analytical techniques like LC-MS/MS and tandem mass spectrometry are critical for metabolite identification .

Q. How can computational modeling predict physicochemical properties of this compound?

  • Methodological Answer : Thermochemical analysis (e.g., PM3 semi-empirical methods) evaluates stability by calculating formation enthalpies and bond-length variations. For oligo(3-methyl-1,2,4-oxadiazole) derivatives, aromaticity descriptors (e.g., nQ for quinoidal rings) correlate with electronic properties . Structural optimization scripts can visualize bond-length differences using color-coded PDB files .

Q. What crystallographic data exist for structurally related 1,2,4-oxadiazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC 2049798-2049801) provides bond angles and torsional parameters for derivatives like 5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazole. These data validate computational models and inform steric interactions .

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